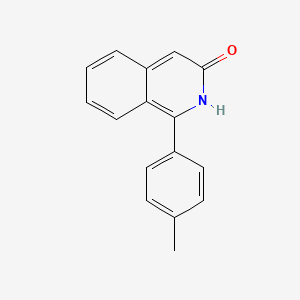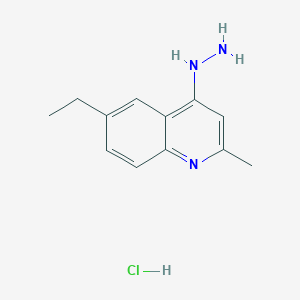
3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features a quinazoline core structure with a pyrrolidine ring attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline and pyrrolidine derivatives.
Applications De Recherche Scientifique
3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings attached to different core structures.
Uniqueness
3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione is unique due to the combination of the quinazoline core and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
3-pyrrolidin-3-yl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c16-11-9-3-1-2-4-10(9)14-12(17)15(11)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H,14,17) |
Clé InChI |
MYDLYVXPPIDAFY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1N2C(=O)C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)








![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)

![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)
